An In-Depth Technical Guide to the Structure Elucidation of 3-amino-N-ethylbenzenesulfonamide
An In-Depth Technical Guide to the Structure Elucidation of 3-amino-N-ethylbenzenesulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-amino-N-ethylbenzenesulfonamide, a key sulfonamide-class intermediate. We eschew a rigid template in favor of a logic-driven, orthogonal approach, detailing the causality behind the selection of analytical techniques. This document outlines field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1D and 2D experiments. By integrating high-resolution data from these independent methods, we establish a self-validating system for the unambiguous confirmation of the molecular structure, providing a blueprint for researchers in pharmaceutical and chemical sciences.
Introduction: The Imperative for Unambiguous Characterization
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs. 3-amino-N-ethylbenzenesulfonamide represents a versatile intermediate in the synthesis of more complex molecules within this class. Its precise molecular structure—the specific arrangement of its constituent atoms and functional groups—directly dictates its reactivity, physicochemical properties, and ultimately, the biological activity and impurity profile of any API derived from it.
Therefore, rigorous structure elucidation is not merely an academic exercise; it is a critical quality attribute. An orthogonal analytical approach, leveraging multiple techniques that measure different molecular properties, is the industry standard for providing a high degree of confidence and creating a robust data package for regulatory submission. This guide will walk through such a process, demonstrating how to build an unassailable case for the structure of 3-amino-N-ethylbenzenesulfonamide.
The Elucidation Workflow: An Orthogonal Strategy
Caption: A logic-driven workflow for structure elucidation.
Physicochemical & Structural Overview
Before commencing experimental analysis, we establish the hypothesized structure and its key computed properties. This provides a theoretical baseline against which to compare our empirical data.
Caption: Hypothesized structure and properties.
Mass Spectrometry: Confirming the Foundation
Expertise & Experience: The first analytical step is always to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula, immediately ruling out numerous alternative structures. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[1]
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Calibration: Calibrate the instrument across the desired mass range using a well-characterized reference standard immediately prior to analysis to ensure mass accuracy.[2]
-
Analysis Mode: Acquire data in positive ion mode, as the amine functionalities are readily protonated. Scan a mass range of m/z 50-500.
-
Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
Data Presentation & Interpretation
Table 1: Expected HRMS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂S | --- |
| Exact Mass | 200.0619 | Calculated for [C₈H₁₂N₂O₂S] |
| Observed Ion [M+H]⁺ | 201.0692 ± 5 ppm | Protonated molecular ion. |
The primary objective is to observe a prominent ion at m/z 201.0692. A measured mass within 5 ppm of this theoretical value provides strong evidence for the elemental formula C₈H₁₂N₂O₂S.[3]
Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key expected fragments provide further structural confirmation:
-
Loss of SO₂: A fragment corresponding to [M+H - 64]⁺ would indicate the presence of the sulfonyl group.
-
Benzylic Cleavage: Cleavage of the C-S bond can lead to fragments related to the aminophenyl group.
-
N-Ethyl Group Cleavage: Alpha-cleavage next to the sulfonamide nitrogen can result in loss of an ethyl radical.[4][5]
Infrared (IR) Spectroscopy: Identifying the Key Players
Expertise & Experience: With the elemental formula confirmed, the next logical step is to verify the presence of the key functional groups. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an ideal technique for this as it is rapid, requires no sample preparation, and provides a distinct "fingerprint" of the molecule's covalent bonds.[6][7]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.[8]
-
Background Scan: Acquire a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]
Data Presentation & Interpretation
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3450 - 3300 | Primary Aromatic Amine (Ar-NH₂) | N-H Symmetric & Asymmetric Stretch | Two distinct, medium-sharp peaks.[10] |
| 3300 - 3250 | Sulfonamide (SO₂NH-R) | N-H Stretch | Medium, potentially broad peak. |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to medium peaks.[11] |
| 2980 - 2850 | Alkyl C-H (Ethyl group) | C-H Stretch | Medium to strong peaks. |
| ~1620 & ~1500 | Aromatic Ring | C=C Stretch | Two characteristic sharp peaks.[11] |
| ~1600 | Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | Medium peak. |
| 1350 - 1310 | Sulfonamide (SO₂NH-R) | S=O Asymmetric Stretch | Strong, sharp peak. |
| 1170 - 1150 | Sulfonamide (SO₂NH-R) | S=O Symmetric Stretch | Strong, sharp peak. |
| 800 - 600 | Aromatic Ring | C-H Out-of-plane Bend | Strong peaks indicative of 1,3- (meta) substitution. |
The presence of strong, distinct peaks in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is highly diagnostic for the sulfonamide group.[12] The observation of two separate peaks around 3400 cm⁻¹ is strong evidence for a primary amine. This collective data validates the presence of all key functional groups hypothesized from the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Trustworthiness: NMR is the most powerful technique for structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a self-validating dataset where every proton and carbon can be assigned with high confidence.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[13] DMSO-d₆ is often preferred for sulfonamides as the acidic N-H protons are more likely to be observed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.
Data Presentation & Predicted Spectral Analysis
¹H NMR Analysis: The proton NMR spectrum will provide information on the number of unique proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| Hₐ | ~7.5 - 7.3 | m | 2H | Ar-H | Aromatic protons adjacent to the electron-withdrawing SO₂R group will be downfield.[14] |
| Hₑ | ~7.2 - 7.0 | m | 2H | Ar-H | Aromatic protons influenced by the electron-donating NH₂ group will be relatively upfield.[14] |
| Hₓ | ~5.5 | s (broad) | 2H | Ar-NH₂ | Primary amine protons, often broad. Exchangeable with D₂O. |
| Hᵧ | ~5.0 | t | 1H | SO₂NH- | Sulfonamide proton, shows coupling to the adjacent CH₂ group. Exchangeable with D₂O. |
| Hₖ | ~3.0 | q | 2H | -CH₂- | Methylene group adjacent to both the NH and CH₃ groups. |
| Hₘ | ~1.0 | t | 3H | -CH₃ | Methyl group adjacent to the CH₂ group. |
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment.
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|---|
| C₁ | ~148 | Ar-C | Carbon attached to the NH₂ group, significantly shielded.[15] |
| C₂ | ~140 | Ar-C | Quaternary carbon attached to the SO₂ group. |
| C₃, C₄ | ~130 - 115 | Ar-CH | Aromatic CH carbons. |
| C₅, C₆ | ~115 - 110 | Ar-CH | Aromatic CH carbons. |
| C₇ | ~42 | -CH₂- | Methylene carbon attached to nitrogen.[16] |
| C₈ | ~15 | -CH₃ | Methyl carbon of the ethyl group.[16] |
2D NMR for Final Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the -CH₂- (Hₖ) and -CH₃ (Hₘ) protons of the ethyl group, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will definitively link the proton assignments in Table 3 to the carbon assignments in Table 4, completing the structural puzzle.
Caption: Key 2D NMR correlations confirming the N-ethyl group.
Conclusion: Synthesis of Evidence
The structure of 3-amino-N-ethylbenzenesulfonamide is unequivocally confirmed through the strategic application of an orthogonal analytical workflow. High-resolution mass spectrometry established the correct elemental formula of C₈H₁₂N₂O₂S. ATR-FTIR spectroscopy confirmed the presence of all requisite functional groups: a primary aromatic amine, a sulfonamide, and an N-ethyl group attached to a meta-substituted aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atomic connectivity, allowing for the unambiguous assignment of every proton and carbon in the molecule. The congruence of data from these independent techniques provides a robust and self-validating confirmation of the structure, meeting the highest standards of scientific and regulatory scrutiny.
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METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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